molecular formula C11H22O2 B1584254 7-Methoxy-3,7-dimethyloctanal CAS No. 3613-30-7

7-Methoxy-3,7-dimethyloctanal

Cat. No.: B1584254
CAS No.: 3613-30-7
M. Wt: 186.29 g/mol
InChI Key: IDWULKZGRNHZNR-UHFFFAOYSA-N
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Description

7-Methoxy-3,7-dimethyloctanal, also known as methoxycitronellal, is an organic compound with the molecular formula C11H22O2. It is a derivative of octanal and is characterized by the presence of a methoxy group and two methyl groups on the octanal backbone. This compound is known for its pleasant floral and citrus-like aroma, making it a valuable ingredient in the fragrance industry .

Scientific Research Applications

7-Methoxy-3,7-dimethyloctanal has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3,7-dimethyloctanal typically involves the alkylation of citronellal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3,7-dimethyloctanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Citronellal: A closely related compound with a similar structure but without the methoxy group.

    Hydroxycitronellal: Another related compound with a hydroxyl group instead of a methoxy group.

    3,7-Dimethyloctanal: A similar compound lacking the methoxy group.

Uniqueness: 7-Methoxy-3,7-dimethyloctanal is unique due to the presence of the methoxy group, which imparts distinct chemical properties and a unique aroma profile. This makes it particularly valuable in the fragrance industry compared to its similar counterparts .

Properties

IUPAC Name

7-methoxy-3,7-dimethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWULKZGRNHZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038818
Record name 7-Methoxy-3,7-dimethyloctanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-30-7
Record name 7-Methoxy-3,7-dimethyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3613-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-3,7-dimethyloctanal
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Record name Octanal, 7-methoxy-3,7-dimethyl-
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Record name 7-Methoxy-3,7-dimethyloctanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,7-dimethyloctanal
Source European Chemicals Agency (ECHA)
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Record name 7-METHOXY-3,7-DIMETHYLOCTANAL
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Synthesis routes and methods

Procedure details

A process according to claim 1 which comprises the following steps (a) reacting citronellal with about 1-3 mols of dimethylamine, butylamine or ammonia per mol of citronellal at -5°C. to -25°C. (b) contacting the product of step (a) with methanol at -10°C. to +20°C. in the presence of 3.5-5 mols sulphuric acid per mol of citronellal used in step (a) and (c) neutralising the reaction mixture of step (b) with an aqueous solution of sodium hydroxide to produce methoxydihydrocitronellal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-methoxy-3,7-dimethyloctanal interact with other chemical compounds in organic synthesis?

A1: Research indicates that this compound can participate in condensation reactions with specific ylides, leading to the formation of complex cyclic structures. For instance, a study demonstrated that this compound reacts with [3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide in the presence of a base. This reaction involves an initial aldol condensation, followed by a Michael addition, intramolecular substitution, and elimination steps, ultimately yielding a substituted cycloheptatriene derivative. This highlights the potential of this compound as a building block in synthesizing complex molecules.

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